molecular formula C18H19N3O5 B1225348 N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide

N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide

Cat. No. B1225348
M. Wt: 357.4 g/mol
InChI Key: LWQGHDIWAWMBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Applications in Cancer Research

N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide is related to compounds used in the synthesis of Gefitinib, a cancer treatment drug. The synthesis involves converting related nitrophenyl compounds into mixtures that are further processed to obtain Gefitinib (Bo Jin et al., 2005).

Corrosion Inhibition Studies

Studies have explored the impact of substituents like nitro (NO2) and methoxy (OCH3) on benzamide derivatives, which include compounds structurally similar to N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide, for their role in corrosion inhibition. These compounds exhibit significant inhibition efficiency, with the methoxy substituent enhancing this efficiency (Ankush Mishra et al., 2018).

Gastrokinetic Agent Research

In the development of gastrokinetic agents, benzamide derivatives similar to N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide have been synthesized and evaluated. These compounds have been found to possess potent gastrokinetic activity, influencing gastric emptying in animal models (S. Kato et al., 1992).

Application in Antidiabetic Screening

N-substituted benzamide derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antidiabetic potential. These compounds, including those with nitrophenyl components, showed promising results in in vitro screenings (J. Lalpara et al., 2021).

Photopolymerization Research

In photopolymerization research, compounds including alkoxyamine derivatives with methoxy and nitrophenyl groups, akin to N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide, have been proposed as photoiniferters. These compounds show significant changes in photophysical properties under UV irradiation, contributing to advancements in polymer science (Y. Guillaneuf et al., 2010).

properties

Product Name

N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C18H19N3O5/c1-11(2)17(22)19-13-6-4-5-12(9-13)18(23)20-15-8-7-14(26-3)10-16(15)21(24)25/h4-11H,1-3H3,(H,19,22)(H,20,23)

InChI Key

LWQGHDIWAWMBHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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